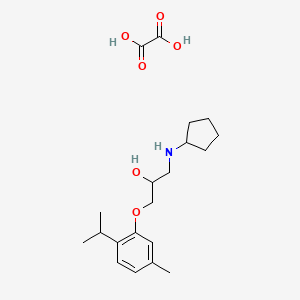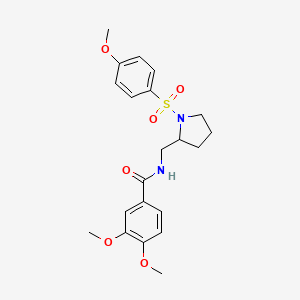![molecular formula C23H27N3O4 B3008178 N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775408-78-0](/img/structure/B3008178.png)
N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are promising compounds with a wide range of biological activities and are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation . Another method involves the reaction of 2-aminobenzonitriles with carbon dioxide (0.1 MPa) with a catalytic amount of N-heterocyclic carbene in DMSO .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones, which are oxidized quinazolines, can be modified by various substitutions around the quinazolinone system, significantly changing their biological activity due to changes in their physicochemical properties .Chemical Reactions Analysis
Quinazoline-2,4 (1H,3H)-diones can be obtained from the reaction of 2-aminobenzonitriles with carbon dioxide (0.1 MPa) with a catalytic amount of N-heterocyclic carbene in DMSO . It was found that various electron-donating and electron-withdrawing groups such as –OMe, –F, –Cl, –Br, –CH3, –CF3 and –CN were well tolerated to give the products in almost quantitative yields .Physical And Chemical Properties Analysis
Quinazolinones are stable compounds with relatively easy methods for preparation . Their lipophilicity helps them penetrate through the blood–brain barrier, making them suitable for targeting different central nervous system diseases . Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
- Study Overview : Synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally similar to N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide, was explored for cytotoxic activity against different cancer cell lines.
- Key Findings : Some compounds showed potent cytotoxic properties, with IC(50) values less than 10 nM against murine leukemia, lung carcinoma, and human leukemia cell lines. A single dose was curative in a colon tumor model in mice for specific derivatives (Deady et al., 2003).
Synthesis of Quinoquinazolinium Derivatives
- Study Overview : Synthesis of quino[1,2-c]quinazolines as analogs of antitumor benzo[c]phenanthridine alkaloids.
- Key Findings : Various derivatives were synthesized, highlighting the potential of this chemical structure in antitumor applications (Phillips & Castle, 1980).
Biological Properties of Benzohquinazolines
- Study Overview : Investigation of the biological properties of derivatives of 5-methyl-5-ethyl-4-oxobenzo[h]quinazolines, similar in structure to the compound .
- Key Findings : Compounds synthesized showed significant antitumor and anti-monoamine oxidase (MAO) activities (Markosyan et al., 2006).
Synthesis of Arylazothiazole Disperse Dyes
- Study Overview : Creation of heterocyclic aryl monoazo organic compounds, including derivatives similar to the target compound.
- Key Findings : The synthesized compounds exhibited high efficiency as antioxidants, antitumor agents, and antimicrobials. They were applied to polyester fabrics for potential use in sterile or biologically active fabrics (Khalifa et al., 2015).
Synthesis of Octahydroquinazoline Derivatives
- Study Overview : Synthesis of novel octahydroquinazoline derivatives with potential hypotensive activity.
- Key Findings : Certain compounds showed high hypotensive effect, suggesting potential therapeutic applications in hypertension management (El-Sabbagh et al., 2010).
Practical Synthesis for Pharmaceutical Compounds
- Study Overview : Large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an intermediate for pharmaceuticals.
- Key Findings : The study presented an efficient and feasible method for large-scale manufacturing, demonstrating the compound's relevance in pharmaceutical production (Bänziger et al., 2000).
Antimicrobial and Anticonvulsant Activities
- Study Overview : Synthesis and evaluation of new quinazolinone derivatives for antimicrobial and anticonvulsant activities.
- Key Findings : Some compounds showed promising activities, indicating potential in developing treatments for infections and seizure disorders (Noureldin et al., 2017).
Mécanisme D'action
While the specific mechanism of action for “N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is not mentioned in the search results, quinazolinones in general have a wide range of biological activities. They are suitable for targeting different central nervous system diseases due to their lipophilicity, which helps them penetrate through the blood–brain barrier .
Orientations Futures
Quinazolinones are a promising area of research due to their diverse pharmacological activities . Scientists continue to explore the potential applications of quinazolinone derivatives in the fields of biology, pesticides, and medicine . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against bladder cancers .
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-25-19-13-15(22(27)24-18-11-9-16(29-2)14-20(18)30-3)8-10-17(19)23(28)26-12-6-4-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCDYDWULJEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)
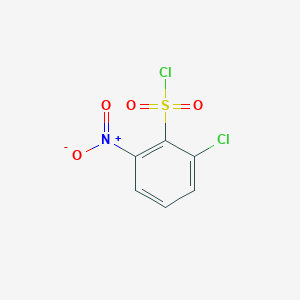
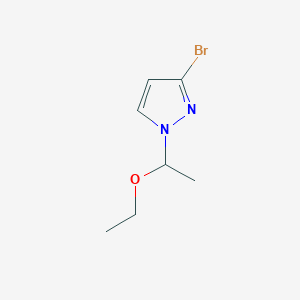
![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)
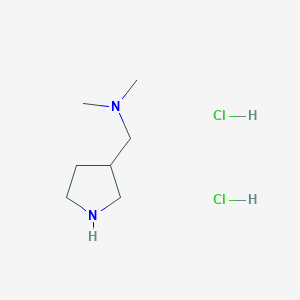
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)


![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)
